Cas no 1260810-59-0 (2-Chloro-6-hydroxybenzoyl chloride)

2-Chloro-6-hydroxybenzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-6-HYDROXYBENZOYL CHLORIDE
- 2-Chloro-6-hydroxybenzoyl chloride
-
- インチ: 1S/C7H4Cl2O2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H
- InChIKey: HQPKAJNHJJWNOA-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(=O)Cl)O
計算された属性
- せいみつぶんしりょう: 189.9588348 g/mol
- どういたいしつりょう: 189.9588348 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3
- ぶんしりょう: 191.01
- 疎水性パラメータ計算基準値(XlogP): 3.3
2-Chloro-6-hydroxybenzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002575-1g |
2-Chloro-6-hydroxybenzoyl chloride |
1260810-59-0 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A014002575-500mg |
2-Chloro-6-hydroxybenzoyl chloride |
1260810-59-0 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A014002575-250mg |
2-Chloro-6-hydroxybenzoyl chloride |
1260810-59-0 | 97% | 250mg |
$489.60 | 2023-09-03 |
2-Chloro-6-hydroxybenzoyl chloride 関連文献
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
2-Chloro-6-hydroxybenzoyl chlorideに関する追加情報
Introduction to 2-Chloro-6-hydroxybenzoyl chloride (CAS No. 1260810-59-0)
2-Chloro-6-hydroxybenzoyl chloride, with the CAS number 1260810-59-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chloro and a hydroxy group attached to a benzoyl chloride moiety. These functional groups endow the molecule with distinct reactivity and potential applications in various scientific and industrial processes.
The chemical formula of 2-Chloro-6-hydroxybenzoyl chloride is C8H5ClO3. Its molecular weight is approximately 188.57 g/mol. The compound is a white to off-white solid at room temperature and is highly reactive due to the presence of the acyl chloride functional group. This reactivity makes it an important intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals.
In recent years, significant advancements have been made in understanding the properties and applications of 2-Chloro-6-hydroxybenzoyl chloride. One of the key areas of research has been its use as a building block in the synthesis of novel drugs. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These findings have opened up new avenues for drug discovery and development.
The synthesis of 2-Chloro-6-hydroxybenzoyl chloride typically involves the reaction of 2-chloro-6-hydroxybenzoic acid with thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yields and purity. The resulting product can then be further modified through various chemical transformations to produce a wide range of derivatives with tailored properties.
In the pharmaceutical industry, 2-Chloro-6-hydroxybenzoyl chloride has found applications in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The use of prodrugs can improve drug delivery, enhance bioavailability, and reduce side effects. Research has shown that certain derivatives of 2-Chloro-6-hydroxybenzoyl chloride can be effectively used as prodrugs for targeted drug delivery systems.
Beyond pharmaceuticals, 2-Chloro-6-hydroxybenzoyl chloride has also been explored for its potential in agrochemical applications. Studies have demonstrated that compounds derived from this intermediate can exhibit strong herbicidal and fungicidal activities. These properties make it a valuable candidate for the development of new agricultural products that can help improve crop yields and protect plants from diseases.
The environmental impact of chemicals used in various industries is a growing concern. Therefore, research into the environmental fate and toxicity of 2-Chloro-6-hydroxybenzoyl chloride and its derivatives is essential. Recent studies have focused on understanding the biodegradability and ecotoxicological effects of these compounds to ensure their safe use and disposal.
In conclusion, 2-Chloro-6-hydroxybenzoyl chloride (CAS No. 1260810-59-0) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of various organic compounds, including those with potential therapeutic and agricultural uses. Ongoing research continues to uncover new possibilities for its application, contributing to advancements in multiple scientific fields.
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